molecular formula C8H9NO2 B116551 2,3-Dihydro-1,4-benzodioxin-6-amine CAS No. 22013-33-8

2,3-Dihydro-1,4-benzodioxin-6-amine

Cat. No. B116551
CAS RN: 22013-33-8
M. Wt: 151.16 g/mol
InChI Key: BZKOZYWGZKRTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxin-6-amine is a chemical compound that serves as a key intermediate in the synthesis of various therapeutically relevant compounds. Its derivatives have been explored for their potential in treating various conditions, including inflammation and convulsions, and as antibacterial and antifungal agents .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine derivatives involves several chemical reactions. For instance, the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines in a basic environment yields 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related compounds . Another method involves the condensation of 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde, followed by various spectral techniques for characterization . Additionally, the compound has been used to synthesize amino amides and amino esters with anticonvulsant activity , and in the creation of antibacterial and antifungal agents through a multi-step reaction involving electrophilic substitution .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxin-6-amine derivatives has been confirmed through various techniques, including single crystal X-ray diffraction analysis. This analysis not only confirms the 3D structure but also reveals the intermolecular interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

2,3-Dihydro-1,4-benzodioxin-6-amine participates in several chemical reactions. It can act as a nucleophile in reactions with carboxylic esters or carboxamides , and as a substrate for condensation reactions . It is also involved in the synthesis of compounds with potential anticonvulsant properties through reactions with cyclopentane-1-carbonitrile and subsequent conversion to carbonyl chloride . Furthermore, it can undergo reactions with electrophiles to produce compounds with antimicrobial and antifungal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-6-amine and its derivatives are characterized using various spectroscopic methods, including IR, 1H-NMR, and EI-MS. These methods provide detailed information on the molecular structure and help in confirming the identity of the synthesized compounds . The compounds derived from 2,3-Dihydro-1,4-benzodioxin-6-amine have shown good inhibition against enzymes like sPLA2, which is indicative of their anti-inflammatory potential . Additionally, some synthesized derivatives have demonstrated significant antibacterial and antifungal activity, with low hemolytic activity, suggesting their suitability as therapeutic agents .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has highlighted the synthesis of derivatives from 2,3-Dihydro-1,4-benzodioxin-6-amine, demonstrating their potential as potent antibacterial and antifungal agents. Notably, these derivatives show promising inhibitory activity against various strains of bacteria and fungi, suggesting their applicability in addressing infectious diseases (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds synthesized from 2,3-Dihydro-1,4-benzodioxin-6-amine have been found to inhibit the lipoxygenase enzyme. This property is significant as it implies potential therapeutic use in treating inflammation and related ailments (Abbasi et al., 2017).

Synthesis of Therapeutic Compounds

The compound has been used in the synthesis of various therapeutic agents. For example, its derivatives have shown potential in treating type-2 diabetes by inhibiting the α-glucosidase enzyme, which is crucial in carbohydrate metabolism (Abbasi et al., 2023).

Antiinflammatory Properties

There's research indicating the synthesis of specific derivatives of 2,3-Dihydro-1,4-benzodioxin-6-amine that exhibit antiinflammatory properties. These findings open up possibilities for developing new anti-inflammatory drugs (Vazquez et al., 1996).

Chiral Building Blocks for Pharmaceuticals

The enantiomers of 2,3-Dihydro-1,4-benzodioxin-6-amine are valuable as chiral building blocks in the synthesis of various pharmaceutical agents. This aspect is crucial for developing drugs with specific stereochemical configurations, which can have significant implications on their efficacy and safety profiles (Mishra et al., 2016).

Synthesis of Bicyclic Benzo Heterocycles

This compound has been used in the synthesis of various benzo-1,4-heterocyclic compounds, which are key structures in many biologically active molecules. The versatility in its reactions allows for the creation of a diverse array of heterocyclic compounds with potential biological applications (Bagnoli et al., 2013).

Safety And Hazards

The compound is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKOZYWGZKRTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176461
Record name 1,4-Benzodioxan-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-6-amine

CAS RN

22013-33-8
Record name 1,4-Benzodioxan-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22013-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-6-ylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzodioxan-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxan-6-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-6-amine
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-6-amine
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxin-6-amine
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1,4-benzodioxin-6-amine
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxin-6-amine
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxin-6-amine

Citations

For This Compound
32
Citations
MA Abbasi, AU Rehman, SZ Siddiqui… - Turkish journal of …, 2017 - ncbi.nlm.nih.gov
Objectives: The present research work was aimed to synthesize some new sulfonamides bearing 1, 4-benzodioxin ring, which might have suitable antibacterial potential and can be …
Number of citations: 3 www.ncbi.nlm.nih.gov
M Nazir, SAA Shah, M Shahid - Pak. J. Pharm. Sci, 2020 - academia.edu
In the presented work, 2, 3-dihydro-1, 4-benzodioxin-6-amine (1) was reacted with 4-chlorobenzenesulfonyl chloride (2) in presence of aqueous basic aqueous medium to obtain 4-…
Number of citations: 3 www.academia.edu
MA Abbasi, S Parveen, SZ Siddiqui, M Irshad… - Tropical Journal of …, 2022 - ajol.info
Purpose: To synthesize a series of new 2-[2, 3-dihydro-1, 4-benzodioxin-6-yl (phenylsulfonyl) amino]-N-(un/substituted-phenyl) acetamides, and evaluate their anti-diabetic potentials. …
Number of citations: 4 www.ajol.info
MA Abbasi, S Riaz, A Rehman, SZ Siddiqui… - Brazilian Journal of …, 2019 - SciELO Brasil
The aim of the present research work was to investigate the enzyme inhibitory potential of some new sulfonamides having benzodioxane and acetamide moieties. The synthesis was …
Number of citations: 1 www.scielo.br
MA Abbasi, SK Farani, SZ Siddiqui, I Ahmad… - Pharmaceutical …, 2017 - Springer
The present research work involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) and benzenesulfonyl chloride (2) under dynamic pH control at 10 using aqueous Na 2 CO 3 …
Number of citations: 1 link.springer.com
MA Abbasi, M Irshad, SZ Siddiqui… - Pakistan Journal of …, 2022 - search.ebscohost.com
The synthetic methodology was initiated by reacting 1, 4-benzodioxane-6-amine (1) with 2-bromoacetyl bromide (2) in aqueous alkaline media under dynamic pH control to get …
Number of citations: 3 search.ebscohost.com
MA Abbasi, SZ Siddiqui, SAA Shah… - Novel Approaches in …, 2017 - ideas.repec.org
The current research effort involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) with 4-methylbenzenesulfonyl chloride (2) in the presence of 10% Na2CO3 under dynamic …
Number of citations: 1 ideas.repec.org
NAD Des Dev - academia.edu
The current research effort involved the reaction of 2, 3-dihydro-1, 4-benzodioxin-6-amine (1) with 4-methylbenzenesulfonyl chloride (2) in the presence of 10% Na2CO3 under dynamic …
Number of citations: 0 www.academia.edu
MA Abbası, A Rehman, SZ Sıddıquı, A Sheeza, S Nazır… - jag.journalagent.com
Sulfonamides are biologically active compounds having vast applications in pharmaceutical industry. The present research work was aimed to synthesize biologically active …
Number of citations: 2 jag.journalagent.com
M Irshad, MA Abbasi, S Rasool, SZ Siddiqui… - Asian Journal of …, 2014 - academia.edu
The compounds bearing sulfamoyl and acetamoyl groups have been found to show various biological activities. In the present research work, a series of O-and N-substituted derivatives …
Number of citations: 7 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.